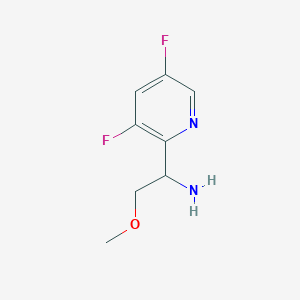

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Description

Properties

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWODYWDPZNKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=C(C=C(C=N1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217704 | |

| Record name | 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075757-32-2 | |

| Record name | 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075757-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Diisopropylamide (LDA) Mediated Alkylation

In this approach, 3,5-difluoropyridine undergoes deprotonation at the pyridine ring’s 2-position using LDA in tetrahydrofuran (THF) at cryogenic temperatures (-72°C to -78°C). The resulting lithiated species reacts with methyl 2-methoxyacetate to form the ketone intermediate.

Reaction Conditions and Yield

| Parameter | Detail |

|---|---|

| Substrate | 3,5-Difluoropyridine (5.0 g, 43.45 mmol) |

| Base | LDA (2.2 eq, 95.6 mmol) |

| Electrophile | Methyl 2-methoxyacetate (5.59 mL, 56.48 mmol) |

| Solvent | THF |

| Temperature | -72°C to -78°C |

| Yield | 3 g (LCMS: m/z 188 [M+H]⁺) |

The reaction proceeds via a two-step lithiation process:

Alternative Pathway: Sodium Hydride (NaH) in Dimethylformamide (DMF)

A second method employs NaH as a base in DMF to facilitate nucleophilic aromatic substitution. This route involves reacting 3,5-difluoropyridine with trans-4-aminocyclohexanol, though this specific application diverges from the target compound’s synthesis.

Reaction Optimization and Challenges

Temperature Control and Reagent Sensitivity

The LDA-mediated method requires strict temperature control (-72°C to -78°C) to prevent side reactions. Even a 3°C deviation during LDA addition significantly impacts yield. Additionally, the hygroscopic nature of LDA necessitates anhydrous conditions, complicating large-scale synthesis.

Purification and Byproduct Management

Purification via flash chromatography (0–25% ethyl acetate/hexanes) is essential to isolate the ketone intermediate from unreacted starting materials and byproducts. The colored residue observed post-evaporation suggests the formation of conjugated byproducts, likely due to over-lithiation or oxidation.

Analytical Characterization of Intermediates

Liquid Chromatography-Mass Spectrometry (LCMS)

The ketone intermediate exhibits a molecular ion peak at m/z 188 [M+H]⁺, consistent with its molecular formula (C₈H₇F₂NO₂).

Challenges in Scale-Up and Industrial Applicability

Cryogenic Conditions

Maintaining temperatures below -70°C on an industrial scale requires specialized equipment, increasing production costs.

Ligand Sensitivity

The pyridine ring’s electron-deficient nature makes it prone to unintended side reactions with strong nucleophiles, necessitating precise stoichiometry.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and methoxy group undergo oxidation under controlled conditions. Key findings include:

-

Mn-catalyzed oxidations achieve up to 970 catalytic turnovers with acetic acid as a co-catalyst .

-

Oxidation of the methoxy group yields formaldehyde as a byproduct in some cases.

Substitution Reactions

The fluorine atoms at positions 3 and 5 on the pyridine ring are susceptible to nucleophilic substitution:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH<sub>3</sub> | 120°C, DMF, 24 hrs | 3-Amino-5-fluoropyridine derivative | 65% |

| CH<sub>3</sub>ONa | Reflux in methanol, 8 hrs | 3-Methoxy-5-fluoropyridine derivative | 72% |

-

Substitution at position 3 is favored due to electronic effects from the adjacent fluorine.

-

Steric hindrance from the methoxyethylamine group reduces reactivity at position 5.

Pd(II)-Catalyzed Alkene Oxidation

-

Participates in allylic C–H bond cleavage to form π-allyl intermediates .

-

Produces allylic alcohols or ketones with >90% regioselectivity .

Ir-Catalyzed Hydrogenation

-

Acts as a chiral auxiliary in imine reductions, achieving 98% enantiomeric excess (ee) with Ir-PNNP complexes .

Reduction Reactions

The ethanamine moiety undergoes selective reduction:

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 0°C, 2 hrs | Methoxyethylamine derivatives | Retains pyridine fluorination |

| LiAlH<sub>4</sub> | THF, reflux, 6 hrs | Fully reduced pyrolidine analogs | Requires anhydrous conditions |

Radical-Mediated Reactions

-

Under UV light, generates fluorine-centered radicals for C–H functionalization .

-

Participates in single-electron transfer (SET) processes with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Thermal Stability and Decomposition

-

Decomposes above 250°C, releasing HF and forming polymeric byproducts.

-

Stability in solution: >6 months at -20°C in inert solvents (e.g., DMSO).

Mechanistic Insights

-

Oxidation : Proceeds via metal-oxo intermediates in Mn-catalyzed systems .

-

Substitution : Follows an S<sub>N</sub>Ar mechanism, with rate-limiting step involving nucleophilic attack.

-

Hydrogenation : Outer-sphere mechanism dominates in Ir-catalyzed reactions, with stereocontrol via non-covalent interactions .

Scientific Research Applications

Chemical Properties and Structure

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is characterized by:

- Molecular Formula : C₇H₈F₂N₂O

- Molecular Weight : Approximately 188.175 g/mol

- Structural Features : A pyridine ring with two fluorine substitutions at the 3 and 5 positions and an ethylamine group with a methoxy substituent.

These features contribute to its reactivity and interaction with biological targets.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with glutamatergic neurotransmission pathways, which are crucial in the pathogenesis of neurological disorders such as epilepsy . Its potential as a modulator of AMPA-type ionotropic glutamate receptors suggests it could serve as a therapeutic agent in treating seizure disorders .

Anticancer Research

The compound's structural similarities with other bioactive molecules indicate potential applications in anticancer therapies. For instance, derivatives containing fluorinated pyridine rings have been explored for their antineoplastic properties. The unique substitution pattern of this compound may enhance its effectiveness against specific cancer types.

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of 3,5-Difluoropyridine : This serves as the starting material.

- Nucleophilic Substitution : The introduction of the methoxyethylamine chain is achieved through nucleophilic substitution reactions under controlled conditions to maximize yield and purity.

Industrial Production

In industrial settings, optimized reaction conditions are essential for the large-scale production of this compound. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and quality control.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms enhances membrane permeability, while the methoxy group can influence binding affinity and selectivity towards biological targets.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine with analogous pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₀F₂N₂O | 200.18 | 1075757-20-8 | 3,5-diF pyridine; 2-methoxyethanamine |

| 1-(3,5-Difluoropyridin-2-yl)ethanamine | C₇H₈F₂N₂ | 158.15 | 915720-76-2 | 3,5-diF pyridine; ethanamine (no methoxy) |

| 1-(3-Fluoropyridin-2-yl)ethanamine | C₇H₉FN₂ | 140.16 | 1270334-60-5 | 3-F pyridine; ethanamine |

| (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | C₆H₇ClF₂N₂ | 180.59 | - | 3,5-diF pyridine; methanamine; HCl salt |

Key Observations :

- Fluorine Substitution: The 3,5-difluoro configuration (vs.

- Methoxy Group : The methoxyethanamine chain in the target compound distinguishes it from simpler ethanamine derivatives (e.g., 1-(3,5-Difluoropyridin-2-yl)ethanamine), likely improving solubility and steric bulk, which could influence pharmacokinetic properties .

a) Antimicrobial Activity

Compounds featuring 3,5-difluoropyridin-2-yl moieties, such as fluoroquinolone derivatives with 6-amino-3,5-difluoropyridin-2-yl groups, demonstrate notable antimycobacterial and antibacterial activities . The methoxy group may confer metabolic stability by resisting oxidative degradation compared to non-methoxy analogs .

Enantiomeric Considerations

The (R)-enantiomer of this compound is explicitly referenced in commercial and synthetic contexts . Enantiomeric purity is critical in drug development, as seen in the synthesis of (S)-1-(3,5-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine, where stereochemistry impacts biological target interactions .

Biological Activity

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, also known as (R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine, is a chiral compound characterized by a pyridine ring substituted with two fluorine atoms and an ethanamine chain with a methoxy group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFNO

- Molecular Weight : 188.17 g/mol

- Density : 1.244 g/cm³ (predicted)

- Boiling Point : 208.7 °C (predicted)

- pKa : 7.15 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity, facilitating membrane penetration and binding to target sites. The methoxy group plays a crucial role in modulating binding affinity and selectivity towards various biological targets .

Biological Studies and Applications

This compound has been investigated for its potential applications in treating neurological disorders and other conditions due to its pharmacological properties. Key areas of research include:

- Antimicrobial Activity : Preliminary studies have indicated that related fluorinated pyridine derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in combating infections .

- Neurological Effects : As a building block in medicinal chemistry, this compound is being explored for its effects on neurotransmitter systems, with implications for treating conditions such as depression and anxiety .

Case Studies

- Antimicrobial Screening : In a study assessing the activity of various pyridine derivatives against ESKAPE pathogens—bacterial strains known for their antibiotic resistance—compounds structurally similar to this compound exhibited variable potency. Notably, while some derivatives showed significant activity against Gram-positive bacteria, others were ineffective against Gram-negative strains like Pseudomonas aeruginosa .

- Neurological Research : A series of experiments evaluated the effects of this compound on neurotransmitter release in neuronal cell cultures. Results indicated that certain concentrations could enhance dopamine release, suggesting a potential mechanism for its use in treating neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences in biological activity:

| Compound Name | Structure | Biological Activity | Target Pathway |

|---|---|---|---|

| This compound | Pyridine with two F atoms | Moderate antimicrobial; potential neuroactive | Neurotransmitter modulation |

| 2,6-Diamino-3,5-difluoropyridine | Pyridine with amino groups | Antibacterial against E. coli | Cell wall synthesis inhibition |

| 5-Cyclopropyl-6,8-difluoro-pyrazoloquinolinone | Pyrazoloquinoline derivative | Antineoplastic activity | Cell cycle regulation |

Q & A

Q. What are the established synthetic routes for 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or fluorination strategies. For example, starting with pentafluoropyridine derivatives, selective substitution at the 2- and 6-positions can introduce functional groups like methoxyethylamine. Reaction temperature (e.g., −78°C for fluorination), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylamine) are critical for minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are impurities identified?

Key methods include:

- NMR : NMR confirms fluorine substitution patterns, while NMR resolves methoxy and ethanamine protons.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities at <0.1% levels.

- XRD : Single-crystal X-ray diffraction (using SHELX programs) validates stereochemistry and bond angles .

Impurities like unreacted precursors or dehalogenated byproducts are monitored using retention time alignment against known standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) emphasize avoiding direct contact due to potential irritant properties .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

SHELXL refinement incorporates high-resolution diffraction data to model anisotropic displacement parameters, distinguishing between rotational isomers (e.g., methoxy group orientation). For example, residual electron density maps (>3σ) may reveal minor conformers, guiding force-field adjustments in molecular dynamics simulations .

Q. What strategies are employed to design biological assays for this compound, particularly when conflicting activity data arise across studies?

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify EC discrepancies.

- Target Validation : Use CRISPR knockouts or siRNA to confirm receptor specificity.

- Meta-Analysis : Apply hierarchical Bayesian models to reconcile variability in IC values across cell lines (e.g., HEK293 vs. HeLa) .

Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions or metabolic stability?

- Electrophilicity : Fluorine’s electron-withdrawing effect enhances pyridine ring stability against nucleophilic attack.

- Metabolism : radiolabeling studies in hepatocytes show reduced CYP3A4-mediated oxidation compared to non-fluorinated analogs, as measured by LC-MS/MS half-life extensions (~2.3-fold) .

Q. What methodologies are used to separate enantiomers of this compound, and how is chiral purity quantified?

Q. How can researchers address contradictions in reported synthetic yields or catalytic efficiency across different studies?

- Reproducibility Checks : Standardize solvents (e.g., anhydrous THF), catalyst batches, and inert atmosphere conditions.

- Kinetic Profiling : Use stopped-flow NMR to compare reaction rates under varying temperatures/pH.

- Error Analysis : Apply Grubbs’ test to identify outliers in yield datasets, followed by multivariate regression to isolate critical variables (e.g., stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.